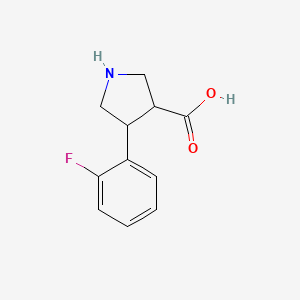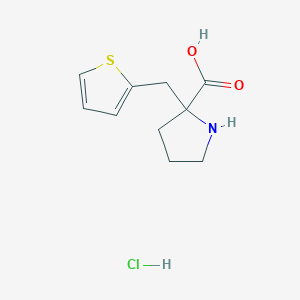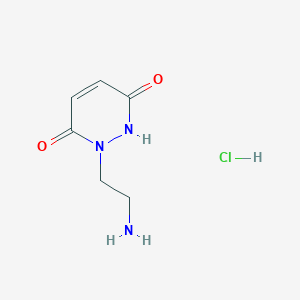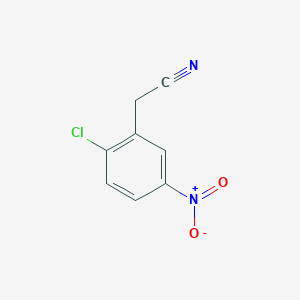
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride
Descripción general
Descripción
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, also known as 3-hydroxy-2-pyrrolidone (3-HOP), is a synthetic compound that has been widely used in scientific research studies. It is a versatile compound, with a wide range of applications in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Design
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, due to its structural complexity, finds relevance in the synthesis of chemical compounds and drug design. Its pyrrolidine component is a critical scaffold in medicinal chemistry, contributing to the development of novel biologically active compounds. The five-membered pyrrolidine ring is particularly valued for its ability to enhance pharmacophore exploration due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage of molecules. This is evident in the design of bioactive molecules with selective targeting capabilities, utilizing the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol derivatives. Such compounds have been reported to show a wide range of biological activities, underscoring the versatility of the pyrrolidine scaffold in drug discovery processes (Li Petri et al., 2021).
Surface Chemistry and Surfactants
Another area where (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride's building blocks, particularly pyrrolidone-based components, find application is in the development of surfactants. These compounds, due to their surface-active properties, have been extensively explored for industrial and academic purposes. The pyrrolidone moiety is particularly effective in enhancing surfactant performance through improving water solubility, compatibility, and solvency. This is achieved through its ability to form pseudoquaternary ammonium ions that can pair with large anions, including those from anionic surfactants, leading to a stabilized ion pair further enhanced by hydrophobic bonding between alkyl chains. The versatility of pyrrolidone in modifying surfactant structures, thereby reducing toxicity while improving efficiency, is a significant contribution to the field of surface chemistry and surfactant research (Login, 1995).
Environmental and Analytical Applications
In environmental and analytical chemistry, the compounds related to (3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride, especially its pyrrolidone derivatives, are applied in the study of organic pollutant degradation. They serve as critical components in the development of methodologies for the remediation and transformation of recalcitrant compounds found in industrial effluents. The enzymatic degradation processes enhanced by redox mediators involving pyrrolidone derivatives exemplify the potential of these compounds in environmental biotechnology. This application is vital for the remediation of a wide spectrum of aromatic compounds present in various industrial effluents, showcasing the environmental significance of pyrrolidone-based compounds (Husain & Husain, 2007).
Propiedades
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-7-3-5-11(6-7)9(13)8-2-1-4-10-8;/h7-8,10,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCXKLPUWQOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-1-pyrrolidinyl)(2-pyrrolidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





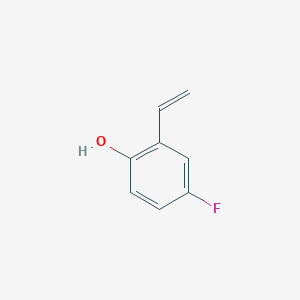


![[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1439845.png)


